Acetic acid, (2H-1,4-benzothiazin-3(4H)-ylidene)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2H-1,4-benzothiazin-3(4H)-ylidene)-, ethyl ester is a compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazine ring system, which is a bicyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2H-1,4-benzothiazin-3(4H)-ylidene)-, ethyl ester typically involves the reaction of 2H-1,4-benzothiazin-3(4H)-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (2H-1,4-benzothiazin-3(4H)-ylidene)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Hydrolysis can be carried out using aqueous acid or base under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Mechanism of Action
The mechanism of action of acetic acid, (2H-1,4-benzothiazin-3(4H)-ylidene)-, ethyl ester involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzothiazin-3(4H)-one: A precursor in the synthesis of the target compound.
6,7-Dimethoxy-2H-1,4-benzothiazin-3(4H)-one: Another benzothiazine derivative with similar biological activities.
Uniqueness
Acetic acid, (2H-1,4-benzothiazin-3(4H)-ylidene)-, ethyl ester is unique due to its specific ester functional group, which can be further modified to enhance its biological activity or alter its pharmacokinetic properties. This makes it a versatile compound for drug development and other scientific research applications.
Properties
CAS No. |
66155-34-8 |
---|---|
Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
ethyl 2-(4H-1,4-benzothiazin-3-ylidene)acetate |
InChI |
InChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-7,13H,2,8H2,1H3 |
InChI Key |
ZVUNXUBYWPNSIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CSC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.